

2-(4-Bromo-2,5-difluorophenyl)acetic acid molecular weight

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Compound of Interest

Compound Name: 2-(4-Bromo-2,5-difluorophenyl)acetic acid

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An In-Depth Technical Guide to **2-(4-Bromo-2,5-difluorophenyl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-(4-Bromo-2,5-difluorophenyl)acetic acid** (CAS No: 871035-64-2), a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and discuss its strategic importance in the design of complex molecules. This document is intended to serve as a practical resource for scientists, offering field-proven insights into its synthesis, characterization, and application, thereby enabling its effective integration into research and development pipelines.

Compound Profile and Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetic acid is a trifunctionalized aromatic compound, a classification that immediately signals its utility as a versatile synthetic intermediate.^{[1][2]} Its core structure, a phenylacetic acid, is a common motif in pharmacologically active molecules.^{[3][4]} The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring provides distinct handles for subsequent chemical modifications, making it a high-value precursor in multi-step syntheses.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design, safety assessment, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	[1][5]
Molecular Weight	251.02 g/mol	[5]
CAS Number	871035-64-2	[1][5]
IUPAC Name	2-(4-bromo-2,5-difluorophenyl)acetic acid	[5][6]
Synonyms	4-Bromo-2,5-difluorophenylacetic acid	[5]
Physical Form	White to yellow solid	[6]
Density	1.8 ± 0.1 g/cm ³	N/A
Boiling Point	311.7 ± 37.0 °C at 760 mmHg	N/A
XLogP3	2.3	[5]

Strategic Importance in Research & Development

The value of **2-(4-Bromo-2,5-difluorophenyl)acetic acid** in a drug discovery context is best understood by dissecting the contribution of each of its key functional features: the phenylacetic acid core, the bromine substituent, and the difluoro substitution pattern.

- **Phenylacetic Acid Core:** This moiety provides a reactive carboxylic acid handle that is amenable to a wide range of transformations, most notably amidation to form peptide bonds or esterification.[4] This is a cornerstone of classical medicinal chemistry, allowing for the straightforward coupling of this substituted phenyl ring to other fragments or scaffolds.
- **Bromo Substituent:** The bromine atom at the C4 position is not merely a placeholder. It is a powerful synthetic lever, serving as a prime site for transition-metal-catalyzed cross-coupling reactions.[3] Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig

couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

- **Difluoro Substitution:** The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. [7] The two fluorine atoms at the C2 and C5 positions exert strong electron-withdrawing effects, which can modulate the acidity (pKa) of the carboxylic acid and influence the electronic nature of the aromatic ring. Furthermore, fluorine can:
 - **Enhance Metabolic Stability:** C-F bonds are exceptionally strong and can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug. [7][8]
 - **Improve Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in a protein binding pocket) or alter the conformation of the molecule to better fit a target site. [7]
 - **Increase Lipophilicity:** Strategic fluorination can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and CNS penetration. [4]

Synthesis and Purification Pathway

While multiple synthetic routes to functionalized phenylacetic acids exist, a reliable and scalable approach for **2-(4-Bromo-2,5-difluorophenyl)acetic acid** proceeds via the hydrolysis of a benzyl cyanide intermediate. This classic method is robust and utilizes readily available starting materials. [3][9][10] The proposed pathway begins with the corresponding substituted toluene.



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Caption: Proposed synthetic pathway for **2-(4-Bromo-2,5-difluorophenyl)acetic acid**.

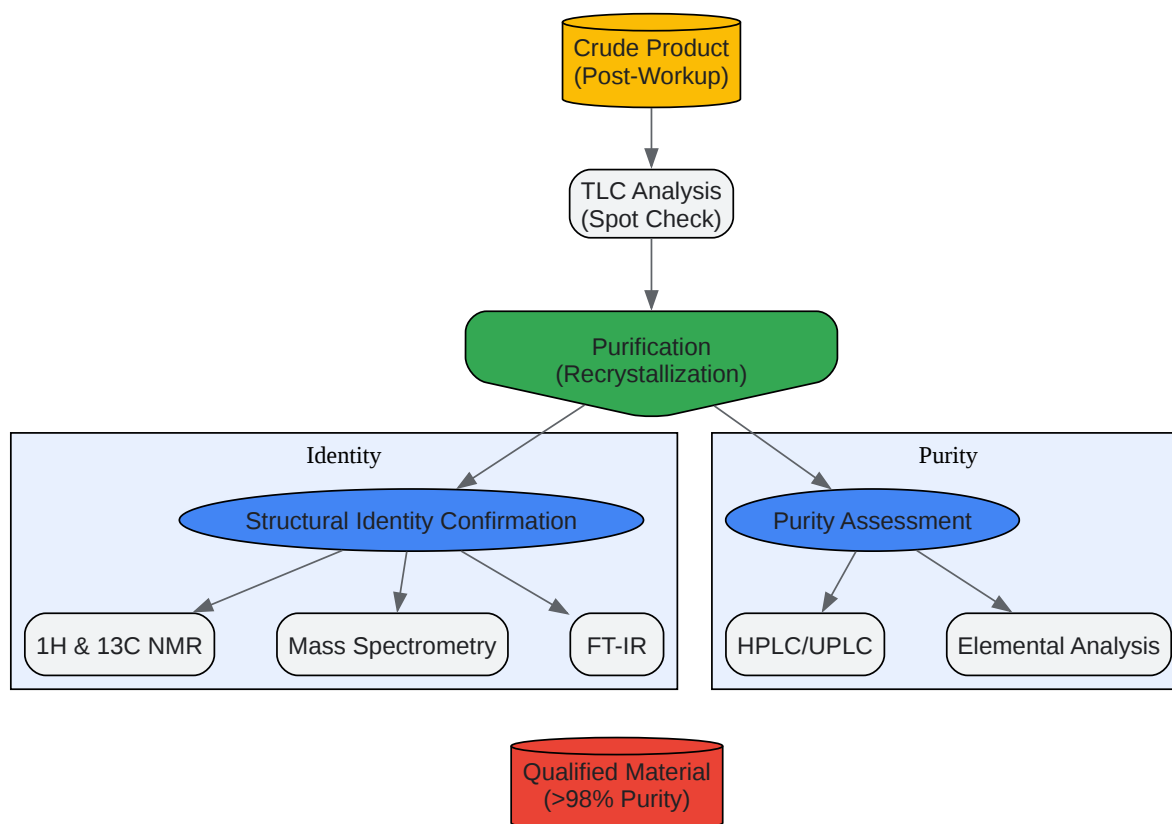
Causality of Experimental Choices:

- **Radical Bromination:** The synthesis commences with the selective bromination of the benzylic position of 1-bromo-2,5-difluoro-4-methylbenzene. Using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is the standard method for this transformation. It is highly selective for the benzylic C-H bonds over aromatic C-H bonds and avoids harsh conditions that could lead to side reactions on the electron-deficient ring.
- **Cyanation:** The resulting benzyl bromide is a potent electrophile, readily undergoing nucleophilic substitution with cyanide ion (from NaCN or KCN) to form the corresponding benzyl cyanide. This is a crucial carbon-carbon bond-forming step that introduces the two-carbon acetic acid precursor.
- **Hydrolysis:** The nitrile group of the benzyl cyanide is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with aqueous sulfuric acid, is typically clean and proceeds with high yield.^[10] The reaction drives to completion, converting the nitrile first to an amide intermediate and then to the final carboxylic acid.

Purification Strategy: The crude product, which precipitates upon quenching the hydrolysis reaction, can be purified effectively by recrystallization from a suitable solvent system (e.g., toluene/hexanes or hot water) to yield the final product with high purity.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the rigorous standards required for drug development.



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Caption: A standard analytical workflow for compound validation.

Predicted Spectroscopic Data:

The following table outlines the expected spectroscopic signatures for **2-(4-Bromo-2,5-difluorophenyl)acetic acid**, based on established principles of NMR and IR spectroscopy.

Analysis Type	Predicted Signature	Rationale
^1H NMR	~11-12 ppm (s, 1H, -COOH)~7.4-7.6 ppm (dd, 1H, Ar-H)~7.2-7.4 ppm (dd, 1H, Ar-H)~3.7 ppm (s, 2H, -CH ₂ -)	The carboxylic acid proton is highly deshielded and often broad. The two aromatic protons will appear as doublets of doublets due to coupling with both fluorine atoms and each other. The benzylic protons adjacent to the electron-withdrawing ring and carboxyl group will appear as a singlet around 3.7 ppm.
^{13}C NMR	~175 ppm (C=O)~155-160 ppm (2C, C-F)~115-125 ppm (3C, Ar-C)~110 ppm (C-Br)~40 ppm (-CH ₂ -)	The carbonyl carbon is characteristic. Carbons directly bonded to fluorine show large C-F coupling constants. The remaining aromatic carbons and the benzylic carbon appear in their expected regions.
FT-IR (cm ⁻¹)	2500-3300 (broad, O-H)~1700 (strong, C=O)~1200-1300 (strong, C-F)~550-650 (C-Br)	Broad O-H stretch is typical for a carboxylic acid dimer. The C=O stretch is a strong, sharp peak. Strong C-F and characteristic C-Br stretches confirm the presence of halogens.
Mass Spec (ESI-)	[M-H] ⁻ at m/z ~249/251	In negative ion mode, the deprotonated molecule will be observed. The characteristic isotopic pattern of bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio) will result in two major peaks separated by 2 m/z units.

Safety, Handling, and Storage

Proper handling of **2-(4-Bromo-2,5-difluorophenyl)acetic acid** is essential for laboratory safety. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.

GHS Classification	Code	Description
Hazard Statements	H315H319H335	Causes skin irritation.[6] [11]Causes serious eye irritation.[6][11]May cause respiratory irritation.[6][11]
Signal Word	Warning	[6]
Precautionary Statements	P261P280P305+P351+P338	Avoid breathing dust/fumes.[6] [11]Wear protective gloves, eye protection, and face protection.[11]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes by wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be stored away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 6.1: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (Intermediate)

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2,5-difluoro-4-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and Azobisisobutyronitrile (AIBN, 0.05 eq) to carbon tetrachloride (CCl₄).
- **Bromination:** Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
- **Work-up (Bromide):** Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. Use this intermediate immediately in the next step.
- **Cyanation:** Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 60 °C.
- **Reaction:** Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the bromide.
- **Work-up (Nitrile):** Cool the reaction and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- **Purification:** Purify the crude nitrile by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 6.2: Hydrolysis to 2-(4-Bromo-2,5-difluorophenyl)acetic acid (Final Product)

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, combine the purified 2-(4-bromo-2,5-difluorophenyl)acetonitrile (1.0 eq) with a 3:2 mixture of concentrated sulfuric acid and water.[\[10\]](#)

- Hydrolysis: Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 3-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis of quenched aliquots.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring. A white or off-white solid should precipitate.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
- Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or a toluene/hexane mixture) to afford the pure **2-(4-bromo-2,5-difluorophenyl)acetic acid**. Dry the final product under vacuum.

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